molecular formula C12H12F4O3 B12115416 Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate

Cat. No.: B12115416
M. Wt: 280.21 g/mol
InChI Key: MRZJNJCPWKXEJU-UHFFFAOYSA-N
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Description

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is an organic compound with the molecular formula C12H12F4O3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the benzene ring is substituted with a tetrafluoropropoxy group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which can significantly alter its reactivity and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate typically involves the reaction of 4-hydroxybenzoic acid with 2,2,3,3-tetrafluoropropyl bromide in the presence of a base such as potassium carbonate. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism by which Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. Additionally, the ester group can undergo hydrolysis to release the active form of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate is unique due to the presence of both the tetrafluoropropoxy group and the methyl ester group. This combination of functional groups imparts distinct chemical properties, making it valuable for various applications in research and industry .

Biological Activity

Methyl 4-[(2,2,3,3-tetrafluoropropoxy)methyl]benzoate (CAS No. 77598-65-3) is a chemical compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its biological properties, including insecticidal effects, toxicity profiles, and potential applications in various fields.

  • Molecular Formula : C13_{13}H14_{14}F4_{4}O3_{3}
  • Molecular Weight : 294.25 g/mol
  • Boiling Point : Not specified
  • Density : Not specified
  • Storage Conditions : Typically requires cold-chain transportation.

Insecticidal Properties

Recent studies have highlighted the insecticidal potential of related compounds such as methyl benzoate, which serves as a useful reference point for understanding the biological activity of this compound. Methyl benzoate has demonstrated significant larvicidal activity against mosquito species such as Aedes albopictus and Culex pipiens. The study reported an LC50 value of 61 ppm for Aedes albopictus and 185 ppm for Culex pipiens, indicating its effectiveness as an environmentally friendly larvicide .

Toxicity and Safety

The safety profile of this compound is crucial for its application in agriculture and other fields. The compound's toxicity can be assessed through various parameters:

Parameter Value
Oral LD50 (rats)Not established
Skin irritationNot established
Eye irritationNot established

The lack of specific toxicity data for this compound indicates a need for further research to establish safety guidelines.

Case Studies

  • Larvicidal Efficacy : A study on methyl benzoate showed that exposure to concentrations of 200 ppm resulted in a 100% mortality rate for Aedes albopictus larvae within 24 hours. This finding suggests that similar compounds may exhibit comparable efficacy against other pest species .
  • Environmental Impact : The environmental implications of using this compound as an insecticide are significant. Its potential to be less harmful to non-target organisms compared to synthetic pesticides makes it a candidate for integrated pest management strategies.

Research Findings

Research into the biological activity of this compound is still emerging. However, studies on related compounds indicate promising avenues for exploration:

  • Plant Defense Mechanisms : Compounds like methyl benzoate are known to play roles in plant defense against herbivores. Understanding how this compound functions in this context could provide insights into its utility in agriculture .
  • Pest Attraction and Repellency : Investigations into the chemical's role as an attractant or repellent could inform its application in pest management systems.

Properties

Molecular Formula

C12H12F4O3

Molecular Weight

280.21 g/mol

IUPAC Name

methyl 4-(2,2,3,3-tetrafluoropropoxymethyl)benzoate

InChI

InChI=1S/C12H12F4O3/c1-18-10(17)9-4-2-8(3-5-9)6-19-7-12(15,16)11(13)14/h2-5,11H,6-7H2,1H3

InChI Key

MRZJNJCPWKXEJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COCC(C(F)F)(F)F

Origin of Product

United States

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